![molecular formula C8H14N2O B2497387 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol CAS No. 90152-69-5](/img/structure/B2497387.png)
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol often involves the formation of complex ligands that incorporate the imidazole functional group. For instance, the synthesis of copper(II) complexes using polydentate ligands, including imidazole donors, showcases a method that could potentially be adapted for synthesizing similar compounds. These syntheses are characterized by their ability to stabilize metal ions in various oxidation states, highlighting the flexibility and reactivity of the imidazole-containing ligands (Long et al., 1999).
Molecular Structure Analysis
The molecular structure of imidazole-based compounds is often complex, with the ability to adopt multiple coordination geometries. For example, copper(II) complexes with imidazole donors demonstrate elongated octahedral and distorted square-pyramidal geometries. This variability in coordination geometry reflects the adaptability of the imidazole ring to different chemical environments, which could be extrapolated to understand the structural flexibility of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol (Long et al., 1999).
Scientific Research Applications
Synthesis of New Isoxazoles and Dihydroisoxazoles
The synthesis of new 2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols and their analogs was performed. These compounds were evaluated for their antifungal activity against various Candida and Aspergillus strains, yielding initial structure-activity relationship (SAR) results (Chevreuil et al., 2007).
Synthesis and Anticancer Evaluation of Ornidazole Derivatives
Novel 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol derivatives were synthesized and assessed for their antimicrobial activity and cytotoxic effects on leukemia and mouse embryonic fibroblast cells. The compounds demonstrated significant activity against bacterial strains and were non-toxic, suggesting potential as selective antimicrobial and antileukemic agents (Şenkardeş et al., 2020).
Antimicrobial Effects of Complexes with Secnidazole-Derived Schiff Base Ligands
Silver(I) and bismuth(III) complexes with secnidazole-derived Schiff bases were synthesized. These complexes showed antifungal activity against Candida strains and potent antimicrobial effects against several anaerobic bacterial strains. The mode of action likely involves anaerobic bio reduction of the nitro group, forming metabolites toxic to microorganisms (Oliveira et al., 2019).
Biochemical Interaction and Characterization
DNA Binding, Nuclease Activity, and Cytotoxicity of Cu(II) Complexes
Cu(II) complexes with tridentate ligands demonstrated good DNA binding propensity and exhibited minor structural changes in calf thymus DNA. The complexes showed pseudo-first-order kinetic reaction with DNA and higher DNA cleavage activity in the presence of a reducing agent, indicating the involvement of hydroxyl radicals. The complexes also demonstrated low toxicity for different cancer cell lines (Kumar et al., 2012).
Solubility of Imidazoles in Alcohols
A study assessed the solid−liquid equilibrium of binary mixtures of imidazoles and alcohols. The solubility of imidazoles in alcohols was found to be lower than in water and generally decreased with increasing molecular weight of the alcohol. The results are relevant for understanding the intermolecular interactions in such mixtures (U. D. and et al., 2002).
Future Directions
properties
IUPAC Name |
2-methyl-1-(1-methylimidazol-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)7(11)8-9-4-5-10(8)3/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCOPWVSPDUKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=CN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol | |
CAS RN |
90152-69-5 |
Source
|
Record name | 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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